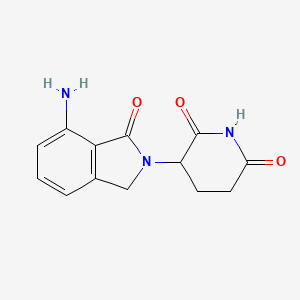![molecular formula C10H18N2O4 B6145555 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid CAS No. 1824207-89-7](/img/new.no-structure.jpg)
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: DIC and HOBt are frequently used in peptide synthesis.
Major Products Formed
Deprotection: Removal of the Boc group yields pyrrolidine-2-carboxylic acid.
Coupling: Formation of dipeptides or larger peptides when coupled with other amino acids.
Applications De Recherche Scientifique
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of amino acid ionic liquids for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules .
Propriétés
Numéro CAS |
1824207-89-7 |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



